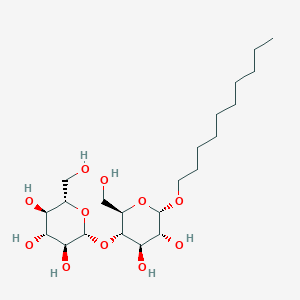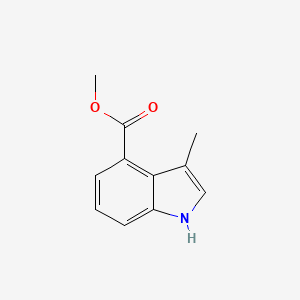![molecular formula C33H33N3O15 B12816035 Ethyl 4-[[4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate](/img/structure/B12816035.png)
Ethyl 4-[[4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRD7552 is a small molecule that acts as an inducer of pancreatic and duodenal homeobox 1 (PDX1) expression. PDX1 is a key transcription factor involved in pancreas development and beta cell function. BRD7552 has been identified through high-throughput screening and has shown potential in upregulating PDX1 expression in both primary human islets and ductal cells, leading to increased insulin expression .
Métodos De Preparación
BRD7552 is synthesized through a diversity-oriented synthesis approach, which involves the use of glucose-derived compounds. The synthetic route includes several steps of chemical reactions, such as esterification, amidation, and carbamate formation. The compound is typically prepared in a laboratory setting under controlled conditions, with specific reagents and solvents used at each step .
Análisis De Reacciones Químicas
BRD7552 undergoes various chemical reactions, including:
Oxidation: BRD7552 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: BRD7552 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
BRD7552 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the regulation of transcription factors and epigenetic modifications.
Biology: Employed in research to understand the role of PDX1 in pancreas development and beta cell function.
Medicine: Investigated for its potential in diabetes research, particularly in the reprogramming of cells to produce insulin.
Industry: Utilized in the development of new therapeutic agents targeting transcription factors and epigenetic pathways
Mecanismo De Acción
BRD7552 exerts its effects by inducing the expression of PDX1 through epigenetic modifications. The compound increases the acetylation of histone H3 and the trimethylation of histone H3 lysine 4, while decreasing the trimethylation of histone H3 lysine 9. These changes are consistent with transcriptional activation of PDX1. The action of BRD7552 is dependent on the presence of the transcription factor FOXA2, which plays a crucial role in the transcriptional activation of PDX1 .
Comparación Con Compuestos Similares
BRD7552 is unique in its ability to specifically induce PDX1 expression through epigenetic modifications. Similar compounds include:
BRD7389: Another small molecule that induces PDX1 expression but with different epigenetic modifications.
BRD6897: A compound that upregulates PDX1 expression through a different mechanism involving direct binding to the PDX1 promoter.
BRD1234: A molecule that increases PDX1 expression but also affects other transcription factors, making it less specific compared to BRD7552
BRD7552 stands out due to its specificity and potency in inducing PDX1 expression, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 4-[[4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLIMLEFKWKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12815956.png)
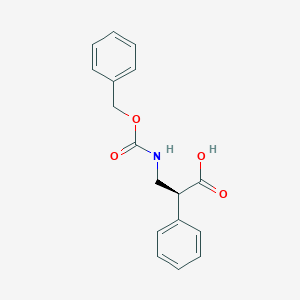
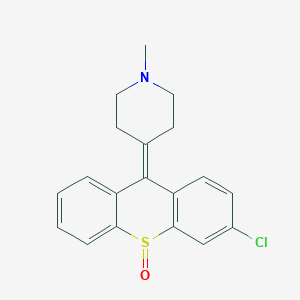

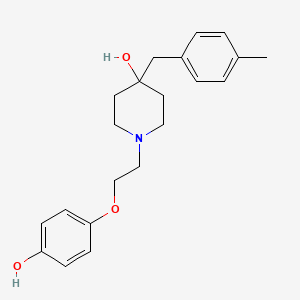
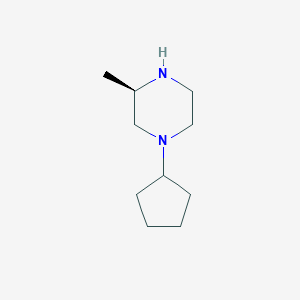
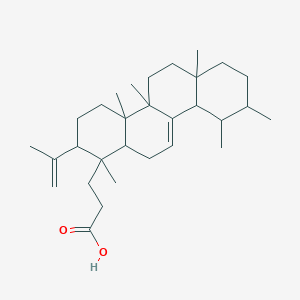
![2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid](/img/structure/B12815988.png)
![2-[Ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid](/img/structure/B12815997.png)
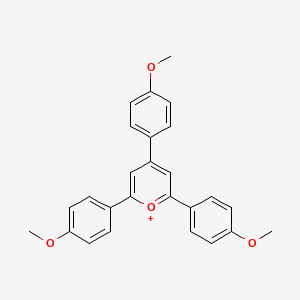
![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrochloride](/img/structure/B12815999.png)
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde](/img/structure/B12816004.png)
